1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone under acidic conditions . The reaction is usually carried out in ethanol at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 2-Phenyl-4,5,6,7-tetrahydro-1H-indazole
- 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine stands out due to its specific amine group at the 4-position, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H15N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,14H2 |
InChI Key |
KMCIRCGUHOQEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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